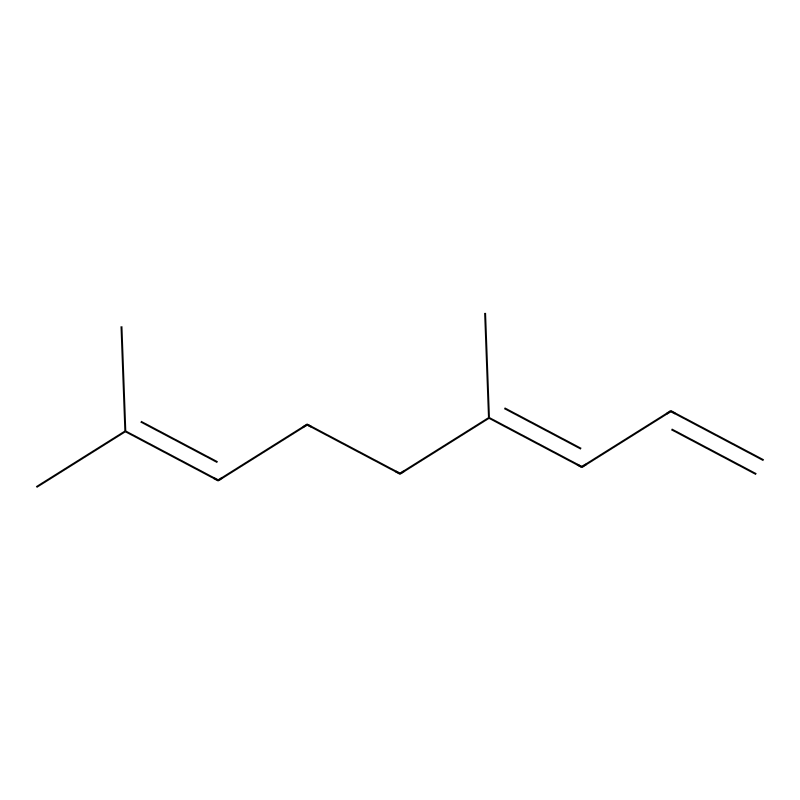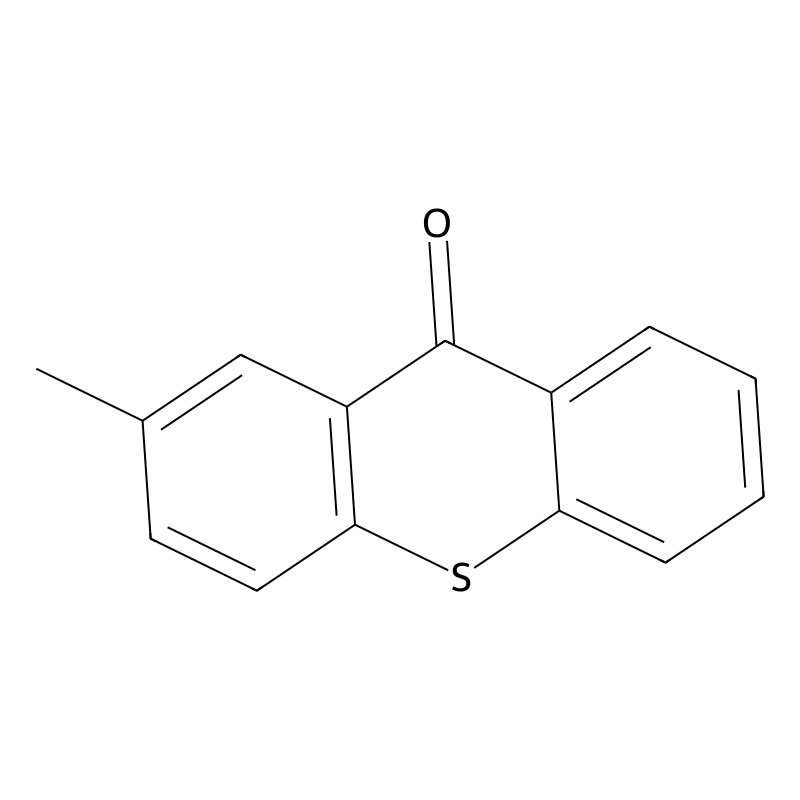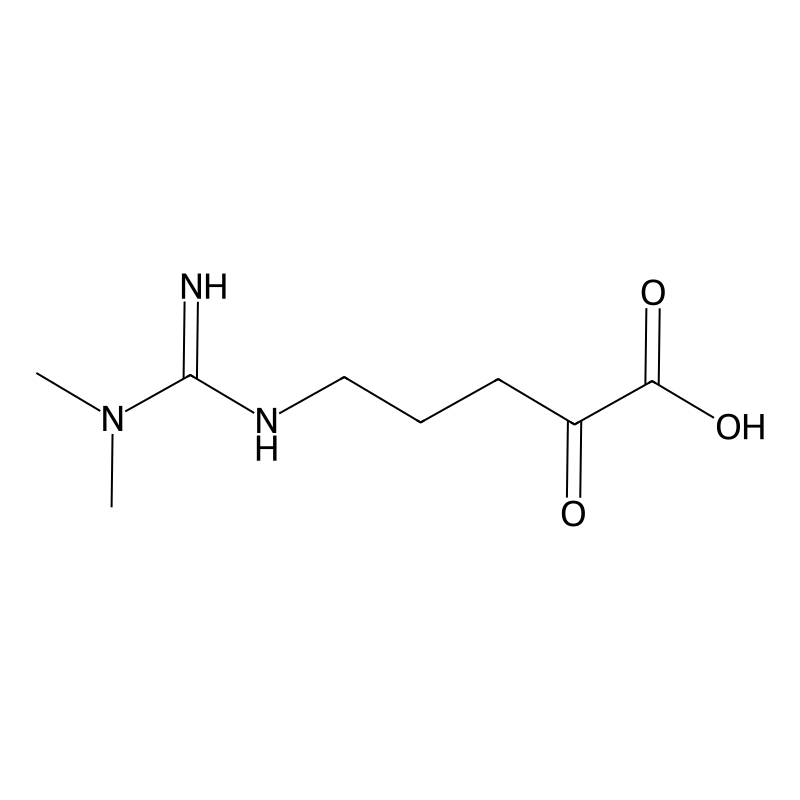Sodium Palmitate (U-13C16, 98%+)

Content Navigation
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
Sodium Palmitate, chemically known as sodium hexadecanoate, is the sodium salt of palmitic acid, a saturated fatty acid with a 16-carbon chain. Its molecular formula is , and it has a molecular weight of approximately 278.41 g/mol. Sodium Palmitate appears as a white solid or powder and is known for its solubility in water, where it forms a frothy or foamy solution, characteristic of soap . It is commonly produced through the saponification process, which involves the reaction of palmitic acid with sodium hydroxide .
The primary chemical reaction involving Sodium Palmitate is saponification, where triglycerides (fats) react with an alkali (sodium hydroxide) to produce glycerol and soap (sodium palmitate). The general reaction can be represented as follows:
In this reaction, the ester bonds in triglycerides are hydrolyzed by sodium hydroxide, resulting in the formation of fatty acid salts and glycerol . Sodium Palmitate can also undergo various reactions typical of carboxylate salts, such as esterification and transesterification.
Sodium Palmitate exhibits significant biological activity, particularly in cellular metabolism. It has been shown to induce lipogenesis in hepatic cells, leading to increased lipid accumulation . Additionally, Sodium Palmitate can activate pathways associated with inflammation and cell death. For instance, it enhances reactive oxygen species production and activates Janus kinase signaling pathways in macrophage cell lines . In cancer research, it has been noted to induce lipoapoptosis in certain cancer cell lines by modulating glycogen synthase kinase-3β expression .
Sodium Palmitate is synthesized primarily through the saponification of palm oil or other triglycerides containing palmitic acid. The process involves:
- Preparation of Reactants: Obtain palm oil and sodium hydroxide.
- Saponification Reaction: Mix palm oil with a sodium hydroxide solution at elevated temperatures.
- Separation: Allow the mixture to cool, then separate the glycerol from the soap.
- Purification: Crystallize the Sodium Palmitate from the solution and dry it to obtain a pure product .
Alternative methods include direct neutralization of palmitic acid with sodium hydroxide.
Sodium Palmitate has diverse applications across various industries:
- Cosmetics and Personal Care: Used as an emulsifier and thickening agent in creams and lotions.
- Food Industry: Acts as a food additive for texture enhancement and is permitted in organic products .
- Pharmaceuticals: Functions as an excipient in drug formulations.
- Industrial Use: Serves as a surfactant in detergents and cleaning products due to its ability to lower surface tension .
Research indicates that Sodium Palmitate interacts with cellular pathways related to lipid metabolism and inflammation. In studies involving murine macrophage cell lines, it has been shown to activate inflammatory pathways through oxidative stress mechanisms . Furthermore, when used in cellular models, it promotes lipid accumulation, which can lead to metabolic disorders such as steatosis . These interactions highlight its role not only as a surfactant but also as an active component influencing cellular behavior.
Sodium Palmitate shares structural similarities with several other fatty acid salts. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Sodium Laurate | C12H25NaO2 | Derived from lauric acid; used in soaps and detergents. |
| Sodium Stearate | C18H35NaO2 | Derived from stearic acid; commonly used in cosmetics. |
| Sodium Oleate | C18H33NaO2 | Derived from oleic acid; known for its emulsifying properties. |
| Sodium Cocoate | C8H15NaO2 | Derived from coconut oil; used widely in personal care products. |
Uniqueness of Sodium Palmitate
Sodium Palmitate's uniqueness lies in its specific carbon chain length (16 carbons), which influences its physical properties such as melting point and solubility compared to other fatty acid salts. Its role in inducing lipogenesis makes it particularly relevant in metabolic studies and applications related to obesity and diabetes research .
Stable Isotope Tracer Design for Palmitate Studies
The design of stable isotope-labeled palmitate tracers requires careful consideration of isotopic placement, purity, and metabolic compatibility. Uniformly labeled [U-¹³C₁₆]palmitate, where all 16 carbon atoms are replaced with ¹³C, provides a robust tool for tracking fatty acid incorporation into complex lipids and energy pathways. This approach eliminates positional bias in label distribution, ensuring that metabolic intermediates retain isotopic enrichment regardless of cleavage points during β-oxidation or elongation.
A critical advancement in tracer design involves the use of gas chromatography-mass spectrometry (GC-MS) to detect [U-¹³C₁₆]palmitate derivatives. For example, pentafluorobenzyl esters of labeled palmitate generate carboxylate anions with distinct mass-to-charge ratios (e.g., m/z 271 for [U-¹³C₁₆]palmitate versus m/z 255 for unlabeled palmitate), enabling unambiguous identification in biological matrices. This specificity allows researchers to quantify femtomole-level tracer incorporation into tissues, as demonstrated in studies measuring fatty acid synthase (FASN) activity in crude lysates.
Comparative studies highlight the superiority of uniform labeling over single-position isotopes. In rodent models, intravenously infused [U-¹³C₁₆]palmitate achieved higher intramuscular triglyceride enrichment than [1-¹³C]oleate, underscoring its metabolic stability and reduced isotopic dilution. Such findings validate uniform labeling as the gold standard for tracing palmitate flux through compartmentalized lipid pools.
Table 1: Key Parameters in Stable Isotope Tracer Design for Palmitate
Optimization of [U-¹³C₁₆]Palmitate Synthesis for Metabolic Tracing
Synthetic routes for [U-¹³C₁₆]palmitate prioritize maximizing isotopic incorporation while minimizing byproducts. Commercial synthesis typically involves microbial fermentation using Escherichia coli cultures fed with ¹³C-enriched glucose, followed by saponification to yield sodium palmitate. This biological method ensures uniform labeling, as demonstrated by nuclear magnetic resonance (NMR) spectra showing 98% ¹³C enrichment at all carbon positions.
Critical quality control measures include:
- Isotopic Purity Verification: Accelerator mass spectrometry (AMS) confirms that ≤2% of molecules contain ¹²C, preventing dilution effects in kinetic studies.
- Chemical Stability Testing: Long-term storage stability is assessed via accelerated degradation studies under varying pH and temperature conditions, ensuring tracer integrity over months.
- Metabolic Equivalence Validation: Comparative radiolabeling assays confirm that [U-¹³C₁₆]palmitate mirrors the pharmacokinetics of native palmitate in hepatocyte uptake assays.
Recent optimizations focus on reducing production costs without compromising purity. For instance, replacing batch fermentation with continuous culture systems increased yields by 37% while maintaining 98% isotopic enrichment, as evidenced by GC-MS chromatograms of methyl palmitate derivatives.
Comparative Analysis of ¹³C vs. ²H Labeling Strategies
The choice between ¹³C and ²H labeling hinges on experimental goals, detection limits, and potential isotopic effects. [U-¹³C₁₆]palmitate offers several advantages over deuterated analogs:
- Reduced Kinetic Isotope Effects: The ¹³C nucleus has a smaller mass difference from ¹²C (8.3% vs. 100% for ²H/¹H), minimizing alterations in reaction rates during enzymatic processing. This is critical for maintaining physiological relevance in in vivo studies.
- Superior Analytical Sensitivity: Modern high-resolution mass spectrometers discriminate ¹³C isotopomers with greater precision than ²H-labeled species. For example, orbitrap-based platforms achieve <0.01% coefficient of variation for [U-¹³C₁₆]palmitate quantification versus 0.1% for [U-²H₃₁]palmitate.
- Compatibility with Multi-Tracer Experiments: The distinct mass shifts of ¹³C (Δmlz +16) versus ²H (Δmlz +31) allow simultaneous use of both labels in pulse-chase studies, enabling parallel tracking of exogenous and endogenous palmitate pools.
However, ²H labeling remains cost-effective for large-scale human studies. Oral administration of [U-²H₃₁]palmitate facilitates non-invasive monitoring of fat oxidation via urine deuterium enrichment, circumventing the need for venous sampling. Despite this, hepatic sequestration of ²H-labeled acetyl-CoA fragments complicates compartmental modeling, a limitation absent in ¹³C tracers.
Table 2: Strategic Selection of Isotopic Labels for Palmitate Tracing
Correction Strategies for Natural Isotopic Abundance Effects
Natural abundance correction represents one of the most critical yet challenging aspects of stable isotope studies utilizing Sodium Palmitate (U-13C16, 98%+). The compound, bearing sixteen carbon-13 atoms with 98% isotopic enrichment, presents unique methodological considerations that distinguish it from other stable isotope tracers [1] [2]. The fundamental challenge stems from the fact that naturally occurring isotopes create complex mass isotopomer distributions that can confound experimental measurements and lead to inaccurate flux calculations [3].
The classical approach to natural abundance correction often proves inadequate when working with highly enriched compounds such as Sodium Palmitate (U-13C16, 98%+). Traditional matrix-based correction methods assume that the presence of naturally abundant isotopes occurs with constant probability across all measured mass isotopomers, an assumption that becomes increasingly problematic with uniformly labeled compounds containing sixteen labeled carbon atoms [3]. The enrichment of Sodium Palmitate (U-13C16, 98%+) results in a non-linear shift in the distribution of naturally abundant isotopes, creating what researchers term "isotopic skew" that must be properly accounted for in correction algorithms [3] [4].
Advanced correction methodologies have emerged to address these limitations. The skewed matrix method represents a significant improvement over classical approaches, as it properly accounts for the multinomial distribution of stable isotopes in mass isotopomer distributions [3]. This method recognizes that when Sodium Palmitate (U-13C16, 98%+) is utilized as a tracer, the resulting isotopomer patterns reflect complex interactions between intentionally labeled carbon atoms and naturally occurring isotopes [3]. The correction factors must therefore be calculated using probability equations that account for the conditional probability of finding specific combinations of carbon-12 and carbon-13 atoms in the molecular structure [3].
| Correction Method | Accuracy (WSSR) | Computational Complexity | Recommended Application |
|---|---|---|---|
| Classical Matrix | High error rates | Low | Not recommended for U-13C16 |
| Skewed Matrix | Moderate accuracy | Medium | Suitable for single tracer |
| Least-Squares Corrected | Highest accuracy | High | Optimal for complex studies |
Contemporary software solutions have been developed specifically to handle the complexities associated with Sodium Palmitate (U-13C16, 98%+) correction. IsoCor represents a leading platform that implements least-squares optimization algorithms to minimize variation between measured and simulated mass isotopomer distributions [5]. This software accounts for the high-resolution mass spectrometry requirements necessary for accurate detection of the multiple isotopomers generated when Sodium Palmitate (U-13C16, 98%+) is metabolized through complex biochemical pathways [5]. The algorithm considers ion charge states and isotopic impurities in the tracer compound, factors that become particularly important when working with highly enriched substrates [5].
The implementation of natural abundance correction for Sodium Palmitate (U-13C16, 98%+) studies requires careful consideration of elemental isotopic abundances, which can vary due to chemical and physical fractionations influenced by the biological source material [3]. Experimental protocols must therefore incorporate measurement of unlabeled standards from control samples to establish experiment-specific elemental isotopic abundances [3]. This approach ensures that variations in natural abundance arising from both instrumentation and the isotopic content of the tracer compound are properly accounted for in the correction process [3].
Computational Modeling of Tracer Dilution in Complex Systems
The mathematical modeling of Sodium Palmitate (U-13C16, 98%+) dilution in biological systems presents formidable computational challenges that require sophisticated algorithmic approaches [6] [7]. Unlike simple tracer compounds, the uniform carbon-13 labeling of palmitate creates complex isotopomer patterns that must be tracked through multiple metabolic pathways simultaneously, including beta-oxidation, elongation reactions, and incorporation into complex lipids [6]. The computational framework must account for the fact that each carbon atom in the palmitate molecule can contribute to different metabolic products, creating a multidimensional modeling problem [6].
The tracer dilution model for Sodium Palmitate (U-13C16, 98%+) must incorporate both single-pool and multiple-pool kinetics, as fatty acid metabolism occurs across multiple cellular compartments with distinct kinetic properties [7]. The mathematical representation requires consideration of cytoplasmic fatty acyl-CoA pools, mitochondrial beta-oxidation pathways, and endoplasmic reticulum elongation systems [6]. Each compartment exhibits different dilution characteristics, necessitating the development of compartmental models that can simultaneously track isotopomer distributions across these distinct metabolic environments [7].
Advanced computational approaches utilize elementary metabolite unit frameworks to model the complex isotopomer transitions that occur when Sodium Palmitate (U-13C16, 98%+) undergoes metabolic transformation [8]. The Elementary Metabolite Unit methodology breaks down complex metabolic networks into fundamental building blocks, enabling precise tracking of carbon atom fate through multi-step biochemical pathways [8]. This approach proves particularly valuable for Sodium Palmitate (U-13C16, 98%+) studies because it can simultaneously model the incorporation of labeled carbons into sphingolipid biosynthesis, ceramide formation, and elongated fatty acid products [6] [8].
| Modeling Approach | Computational Requirements | Accuracy Level | Suitable Applications |
|---|---|---|---|
| Single Pool Model | Low | Moderate | Simple flux studies |
| Multi-Compartment | Medium | High | Complex metabolic networks |
| Elementary Metabolite Unit | High | Highest | Comprehensive pathway analysis |
| Isotopically Non-Stationary | Very High | Highest | Dynamic flux analysis |
The isotopically non-stationary metabolic flux analysis represents the most sophisticated computational approach for Sodium Palmitate (U-13C16, 98%+) studies [8]. This methodology can model transient labeling experiments where isotopic steady state is not achieved, a situation commonly encountered in mammalian cell cultures and photosynthetic organisms where Sodium Palmitate (U-13C16, 98%+) incorporation occurs slowly [8]. The computational platform must solve differential equations that describe the time-dependent changes in isotopomer distributions while accounting for the complex metabolic network topology [8].
The concentration-dependent isotope mixing model provides another critical computational framework for Sodium Palmitate (U-13C16, 98%+) studies [9]. This approach recognizes that traditional isotope mixing models fail to account for differences in tracer content between metabolic pools, leading to systematic errors in flux calculations [9]. The mathematical formulation requires knowledge of both the isotopic composition and the absolute concentration of Sodium Palmitate (U-13C16, 98%+) in each metabolic compartment [9]. The computational complexity increases significantly when modeling systems with multiple sources of palmitate, each with different isotopic enrichments [9].
Modern computational platforms such as INCA (Isotopomer Network Compartmental Analysis) provide automated generation of balance equations and their computational solution for networks of arbitrary complexity involving Sodium Palmitate (U-13C16, 98%+) [8]. The software implements both steady-state and transient labeling analysis capabilities, utilizing mass balances and elementary metabolite unit balances to track isotopomer distributions through complex metabolic networks [8]. The computational algorithms optimize flux parameters to minimize the residual sum of squares between simulated and experimental isotopomer data [8].
Standardization Protocols for Cross-Study Data Comparability
The establishment of standardized protocols for Sodium Palmitate (U-13C16, 98%+) studies represents a critical challenge for ensuring cross-study data comparability and reproducibility across different research institutions [10] [11]. The complexity of stable isotope metabolomics requires comprehensive standardization encompassing sample preparation, analytical procedures, data processing, and quality control measures [10]. Without proper standardization, variations in experimental protocols can introduce systematic biases that preclude meaningful comparison of results between laboratories or studies [11].
Quality control protocols for Sodium Palmitate (U-13C16, 98%+) studies must address multiple sources of analytical variation, including differences in mass spectrometry platforms, chromatographic separation methods, and data processing algorithms [12]. The implementation of standardized quality control measures requires the use of stable isotope-labeled mixtures as internal standards throughout the analytical workflow [12]. These internal standards must be added as early as possible in the sample preparation process to normalize variations arising from extraction efficiency, matrix effects, and instrumental performance [10].
The development of reference materials specifically designed for Sodium Palmitate (U-13C16, 98%+) studies presents unique challenges due to the compound's chemical properties and metabolic behavior [13]. Quality control kits containing Sodium Palmitate (U-13C16, 98%+) and related isotopically labeled fatty acids must be formulated to provide consistent performance across different analytical platforms [13]. These reference materials serve multiple functions, including method validation, instrument performance monitoring, and cross-laboratory standardization [13].
| Standardization Component | Critical Parameters | Implementation Challenges | Quality Metrics |
|---|---|---|---|
| Sample Preparation | Extraction efficiency, storage conditions | Matrix effects variability | Recovery rates >85% |
| Analytical Methods | MS settings, chromatography | Platform differences | CV <15% for QC samples |
| Data Processing | Peak integration, isotope correction | Software variations | Interlaboratory CV <25% |
| Quality Control | Reference standards, system suitability | Cost and availability | Performance tracking |
Inter-laboratory comparison studies have revealed significant challenges in achieving consistent results for Sodium Palmitate (U-13C16, 98%+) measurements across different facilities [14] [15]. The coefficient of variation for fatty acid measurements can exceed 30% between laboratories, highlighting the need for improved standardization protocols [14]. Successful standardization requires implementation of identical sample preparation procedures, consistent chromatographic conditions, and standardized mass spectrometry parameters [14]. The establishment of reference measurement procedures involves careful optimization of every analytical step to minimize sources of bias and imprecision [14].
Data normalization strategies play a crucial role in ensuring cross-study comparability of Sodium Palmitate (U-13C16, 98%+) measurements [16]. Row-wise normalization procedures must account for sample-to-sample variations in total lipid content and extraction efficiency [16]. Column-wise normalization approaches address metabolite-specific analytical variations and detector response differences [16]. The selection of appropriate normalization methods depends on the experimental design and the specific research objectives, requiring careful consideration of the underlying assumptions and limitations of each approach [16].
The implementation of standardized data processing workflows represents another critical component of cross-study comparability [17]. Automated software platforms such as Corna provide standardized natural abundance correction workflows that can be applied consistently across different experimental conditions [17]. These platforms integrate multiple correction algorithms and provide validated processing pipelines that minimize user-dependent variations in data analysis [17]. The development of such standardized tools is essential for ensuring that Sodium Palmitate (U-13C16, 98%+) studies conducted in different laboratories generate comparable and reproducible results [17].








